2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide

PTP1B inhibition antidiabetic lead optimization non-carboxylic phosphatase inhibitors

Sourcing tetrazole-acetamide probes for PTP1B or glucokinase programs often fails when generic regioisomers are substituted, leading to inactive controls. This para-methylene-acetamide isomer delivers a validated 1.9 µM PTP1B IC50 (2.4-fold over meta congener) and a 40 nM GK EC50, with documented CYP3A4, HDAC6, and AKR1C2 off-target data. Request a quote to secure this fragment-like (MW 203.2) starting point and eliminate regioisomeric uncertainty from your screening cascade.

Molecular Formula C9H9N5O
Molecular Weight 203.20 g/mol
Cat. No. B12982729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide
Molecular FormulaC9H9N5O
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)N)N2C=NN=N2
InChIInChI=1S/C9H9N5O/c10-9(15)5-7-1-3-8(4-2-7)14-6-11-12-13-14/h1-4,6H,5H2,(H2,10,15)
InChIKeyGQVZGHWUSMZCKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide


2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide is a small-molecule phenyltetrazole acetamide (C9H9N5O, MW 203.20) that integrates a 1H-tetrazol-1-yl pharmacophore with a para-substituted phenylacetamide side chain . The compound belongs to a broader class of tetrazole-acetamide hybrids investigated for metabolic, oncologic, and drug-metabolism targets, yet its specific substitution pattern—a methylene-bridged acetamide para to a 1-tetrazolyl ring—creates quantifiable selectivity and potency differences that procurement decisions must account for [1]. Unlike N-linked or meta-substituted regioisomers, this scaffold topology preferentially engages Protein Tyrosine Phosphatase 1B (PTP1B) [2] and glucokinase (GK) [3] with distinctly higher functional potency at lower micromolar concentrations, establishing it as a non-interchangeable starting point for lead optimization or chemoproteomic probe development.

Differentiation of 2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide from In-Class Analogs


Tetrazole-acetamide analogs that appear structurally synonymous—such as regioisomeric N-phenylacetamides, meta-substituted tetrazole variants, or carboxylic acid bioisosteres—exhibit markedly divergent target engagement profiles that render generic substitution scientifically indefensible. The target compound's para-methylene-acetamide configuration enables a ~2.4-fold PTP1B potency gain over the meta-tetrazole-5-yl congener NM-03 (IC50: 1.9 µM vs. 4.48 µM) [1][2] and is a claimed scaffold in patent families directed at CYP3A4/P-glycoprotein modulation—activity that is absent in the simple regioisomer N-[4-(1H-tetrazol-1-yl)phenyl]acetamide literature [3]. Additionally, the acetamide group resists metabolic hydrolysis relative to the corresponding acetic acid analog (CAS 462068-57-1), which introduces confounding carboxylic acid pharmacology . These distinctions cannot be rectified by post hoc blending of analogs; they demand compound-specific sourcing from the outset.

Quantitative Differentiation Evidence for 2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide


Superior PTP1B Inhibition versus Meta-Tetrazole Congener NM-03

2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide inhibits full-length recombinant human PTP1B with an IC50 of 1.90 µM using pNPP substrate in a spectrophotometric assay [1]. The directly comparable meta-tetrazole-5-yl congener NM-03 (N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide) achieves only an IC50 of 4.48 µM in the same enzyme family [2], yielding a quantifiable 2.36-fold potency advantage for the target compound.

PTP1B inhibition antidiabetic lead optimization non-carboxylic phosphatase inhibitors

CYP3A4/P-glycoprotein Modulation vs. Regioisomeric Analogs

The acetamido-phenyltetrazole scaffold of 2-(4-(1H-tetrazol-1-yl)phenyl)acetamide is explicitly claimed in US Patent 20220106312 for dual modulation of cytochrome P450 CYP3A4/CYP3A5 and P-glycoprotein, a therapeutic strategy for overcoming multidrug resistance in oncology [1]. The regioisomer N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (CAS 309742-07-2) carries no equivalent patent disclosure for CYP3A4/P-glycoprotein activity in publicly accessible databases , representing a documented functional gap between these otherwise similar chemical entities.

CYP3A4 modulation P-glycoprotein multidrug resistance reversal

Glucokinase Activation Potency vs. Tetrazole-Acetamide Class Baseline

2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide activates human recombinant glucokinase with an EC50 of 40 nM in the presence of 5 mM glucose using a G6-PD coupled assay [1]. By contrast, the class-representative tetrazolyl-phenyl acetamide entry CHEMBL3358429 exhibits an EC50 of 1,590 nM (1.59 µM) under identical assay conditions (5 mM glucose, G6-PD coupled format) [2]. This constitutes a 39.75-fold improvement in functional GK activation potency.

glucokinase activation type II diabetes insulin secretion

CYP3A4 Inhibition Selectivity over High-Affinity Modulators

The target compound inhibits CYP3A4 in pooled human liver microsomes with an IC50 of 50 µM (testosterone substrate, NADPH, 3-min pre-incubation, HPLC detection) [1]. This contrasts sharply with potent clinical CYP3A4 inhibitors (e.g., ketoconazole IC50 ≈ 0.02–0.05 µM) but provides a distinct, experimentally tractable window for evaluating CYP3A4 liability in early discovery without complete enzyme shut-down [2]. The simple regioisomer N-[4-(1H-tetrazol-1-yl)phenyl]acetamide lacks publicly reported CYP3A4 inhibition data entirely, rendering the target compound the more information-rich choice for ADME-Tox panels .

CYP3A4 inhibition drug metabolism ADME-Tox screening

AKR1C2 and HDAC6 Selectivity Profile vs. Promiscuous Chemotypes

2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide exhibits weak AKR1C2 inhibition (IC50 = 206 µM, S-tetralol oxidation assay) [1] and modest HDAC6 binding (Kd = 5.4 µM, fluorogenic enzymatic assay) [2]. The regioisomer N-[4-(1H-tetrazol-1-yl)phenyl]acetamide shows an identical HDAC6 Kd of 5.4 µM [3], confirming conserved HDAC6 engagement, but no publicly available AKR1C2 data exists for the regioisomer. This selective yet incomplete off-target profiling means the target compound offers a more comprehensive biochemical fingerprint for lead series triage.

AKR1C2 inhibition HDAC6 selectivity chemoinformatics profiling

Application Scenarios for 2-(4-(1H-Tetrazol-1-yl)phenyl)acetamide


PTP1B Fragment-to-Lead for Type 2 Diabetes

Sourcing teams initiating PTP1B inhibitor programs should prioritize this compound as a fragment-like starting point. With an IC50 of 1.9 µM against recombinant human PTP1B [1], it dramatically outperforms the structurally analogous NM-03 (4.48 µM) [2] while maintaining a low molecular weight (203.2 Da), yielding a ligand efficiency (LE) of ~0.38—an excellent foundation for structure-guided elaboration. The compound's para-substituted topology leaves the acetamide α-carbon available for diversification, enabling rapid SAR expansion without sacrificing the core PTP1B engagement vector.

Glucokinase Activator Screening for Insulin Secretion

For HTS and secondary screening workflows targeting glucokinase activation, this compound serves as a validated positive control with an EC50 of 40 nM under physiological glucose (5 mM) [3]. Its potency is 39.75-fold higher than the class-representative tetrazolyl-phenyl acetamide CHEMBL3358429 (EC50 = 1,590 nM) [4], ensuring robust assay window separation. Procurement of this compound, rather than a generic tetrazole acetamide surrogate, guarantees that screening cascade decisions are benchmarked against a top-tier GK activator rather than a weakly active chemotype.

Multidrug Resistance Reversal via CYP3A4/P-gp Modulation

Oncology researchers investigating MDR reversal in P-glycoprotein-overexpressing and CYP3A4-positive tumor models should exclusively source this scaffold. US Patent 20220106312 explicitly claims the acetamido-phenyltetrazole chemotype for P-glycoprotein and CYP3A4/CYP3A5 dual modulation [5]. The regioisomer N-[4-(1H-tetrazol-1-yl)phenyl]acetamide lacks any equivalent patent or literature precedent for MDR reversal applications, meaning procurement of the correct isomer is the difference between operating within (or outside) a defined pharmacological IP landscape.

ADME-Tox Panel with CYP3A4 and Off-Target Data

CROs and pharmaceutical companies assembling compound libraries for ADME-Tox profiling gain an information advantage by selecting this compound. It provides a fully characterized CYP3A4 inhibition IC50 of 50 µM (human liver microsomes) [6], plus documented HDAC6 (Kd = 5.4 µM) [7] and AKR1C2 (IC50 = 206 µM) [8] off-target data. In contrast, the regioisomer N-[4-(1H-tetrazol-1-yl)phenyl]acetamide offers only partial coverage (HDAC6 data only). Decision-makers building predictive ADME models should procure the compound with the most complete biochemical annotation to minimize unknown risk.

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